molecular formula C7H13NO2 B3339759 4-Hydroxycyclohexane-1-carboxamide CAS No. 1221724-30-6

4-Hydroxycyclohexane-1-carboxamide

Cat. No.: B3339759
CAS No.: 1221724-30-6
M. Wt: 143.18 g/mol
InChI Key: UCUHQXIAXJMZRI-UHFFFAOYSA-N
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Description

4-Hydroxycyclohexane-1-carboxamide is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is characterized by a cyclohexane ring substituted with a hydroxyl group at the fourth position and a carboxamide group at the first position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycyclohexane-1-carboxamide can be achieved through the amidation of 4-hydroxycyclohexanecarboxylic acid with ammonia or an amine. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at elevated temperatures (around 85°C) to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of 4-oxocyclohexane-1-carboxamide or 4-hydroxycyclohexanecarboxylic acid.

    Reduction: Formation of 4-hydroxycyclohexylamine.

    Substitution: Formation of 4-halocyclohexane-1-carboxamide.

Scientific Research Applications

4-Hydroxycyclohexane-1-carboxamide is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Hydroxycyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

    4-Hydroxycyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    4-Hydroxycyclohexylamine: Similar structure but with an amine group instead of a carboxamide group.

    4-Oxocyclohexane-1-carboxamide: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 4-Hydroxycyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the cyclohexane ring, which allows it to participate in a variety of chemical reactions and form specific interactions with biological molecules.

Properties

IUPAC Name

4-hydroxycyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHQXIAXJMZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-30-6, 19556-97-9
Record name 4-hydroxycyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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